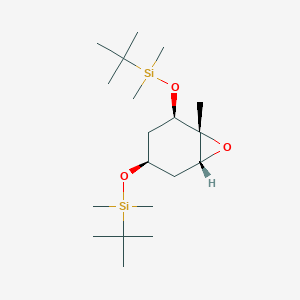

(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide

Descripción

The compound (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide (CAS: 121289-20-1) is a stereochemically defined cyclohexane epoxide derivative. Key features include:

- Molecular formula: C₁₉H₄₀O₃Si₂ (molecular weight: 372.69 g/mol).

- Structure: A cyclohexane ring with a 1,2-epoxide group, methyl substituent at C-1, and two tert-butyldimethylsilyl (TBDMS) ether groups at C-2 and C-3. The stereochemistry (1R,2S,4R,6R) confers distinct spatial and electronic properties .

- Applications: Likely serves as a synthetic intermediate in organic chemistry, leveraging the TBDMS groups for steric protection and the epoxide for regioselective ring-opening reactions.

Propiedades

IUPAC Name |

tert-butyl-[[(1R,2R,4R,6R)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3Si2/c1-17(2,3)23(8,9)21-14-12-15-19(7,20-15)16(13-14)22-24(10,11)18(4,5)6/h14-16H,12-13H2,1-11H3/t14-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQALZHZPLDGLJR-YKTARERQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)CC(CC2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](O1)C[C@H](C[C@H]2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747164 | |

| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121289-20-1 | |

| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of the cyclohexane ring, which is functionalized with methyl and hydroxyl groups.

Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole, forming tert-butyldimethylsilyloxy groups.

Epoxidation: The protected cyclohexane derivative is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to introduce the epoxide ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form diols using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Reduction: The epoxide can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: OsO4, KMnO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted cyclohexane derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chiral Building Blocks

The compound serves as an essential chiral building block in the synthesis of various biologically active molecules. Its stereochemistry allows for the creation of complex structures with specific configurations required in pharmaceutical compounds .

Synthesis of Natural Products

It is utilized in the total synthesis of natural products and bioactive compounds. For example, it has been applied in synthesizing oxygenated terpenoids and other secondary metabolites that exhibit medicinal properties .

Drug Development

The compound's structural features make it a candidate for drug development. Its ability to form stable intermediates can be exploited in designing new therapeutic agents targeting various diseases .

Material Science

In material science, (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-epoxide is investigated for its potential use in creating advanced polymers and coatings due to its unique chemical properties that enhance material stability and performance .

Case Studies

Mecanismo De Acción

The mechanism of action of (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide involves its interaction with nucleophiles. The epoxide ring is highly strained and electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions.

Molecular Targets and Pathways

In biological systems, the compound can target enzymes and proteins with nucleophilic active sites. The interaction with these targets can lead to the inhibition of enzyme activity or the modification of protein function, which is valuable in drug design and development.

Comparación Con Compuestos Similares

6-tert-Butyldimethylsilyloxy-4-(1-methylethenyl)-1-methyl-cyclohexane 1,2-Epoxide

- Key differences: Substituents: Features a TBDMS group at C-6 and a methylethenyl group at C-4, contrasting with the TBDMS groups at C-2 and C-4 in the target compound. Molecular weight: Likely higher due to the methylethenyl substituent, though exact data are unavailable .

(+)-(1R,2R,4R,6S)-1,6-Epoxy-4-benzyloxycyclohexan-2-ol

- Structural highlights :

- Benzyloxy group at C-4 instead of TBDMS.

- Epoxide at C-1/C-6, differing from the 1,2-epoxide in the target compound.

- Stereochemistry: (1R,2R,4R,6S) vs. (1R,2S,4R,6R) in the target, leading to divergent conformational preferences.

- Functional comparison: Solubility: The benzyloxy group enhances lipophilicity but less so than TBDMS. Synthetic utility: Used as a precursor for inositol monophosphatase inhibitors, highlighting the role of epoxide stereochemistry in biological activity .

β-Agarofuran Derivatives (e.g., Compounds 1–4 in –2)

- Core structure : Dihydro-β-agarofuran (a tricyclic sesquiterpene) vs. cyclohexane epoxide.

- Substituents : Acetoxy, benzoyloxy, and hydroxyl groups replace TBDMS and methyl groups.

- Key distinctions :

- Polarity : β-Agarofurans are more polar due to ester and hydroxyl groups, reducing membrane permeability compared to the TBDMS-protected target compound.

- Stability : Acetates and benzoates are prone to hydrolysis under basic/acidic conditions, whereas TBDMS ethers require fluoride ions for cleavage .

Data Tables

Table 1. Structural and Physical Properties Comparison

*Estimated based on substituents.

Table 2. Reactivity and Stability

| Property | Target Compound | β-Agarofuran Derivatives | 1,6-Epoxy-4-benzyloxy Analog |

|---|---|---|---|

| Epoxide reactivity | Moderate (steric hindrance) | Low (non-epoxide core) | High (less hindered epoxide) |

| Hydrolytic stability | Stable (TBDMS ethers) | Low (ester cleavage) | Moderate (benzyl ethers) |

| Synthetic applications | Protecting group strategy | Natural product analogs | Enzyme inhibitor precursors |

Actividad Biológica

(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-epoxide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in pharmaceutical research. This article reviews its biological activity based on diverse sources and recent findings.

Chemical Structure and Properties

- Molecular Formula : C19H40O3Si2

- Molecular Weight : 372.69 g/mol

- CAS Number : 121289-20-1

- SMILES Notation : CC(C)(C)Si(C)O[C@H]1CC@@H[C@]2(C)O[C@@H]2C1

The compound features two tert-butyldimethylsilyloxy groups attached to a cyclohexane ring that contains an epoxide functional group. This configuration is essential for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . It has shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

- Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by modulating apoptotic pathways .

Enzymatic Inhibition

The compound has been noted for its role as an enzyme inhibitor , particularly in the context of metabolic processes:

- Research Finding : It was found to inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, highlighting its potential as a pharmacokinetic enhancer .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties :

- Study Insight : Animal models have shown that the compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in neurodegenerative disease research .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancerous cells.

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal tissues.

- Modulation of Signaling Pathways : It has been observed to influence key signaling cascades involved in cell survival and proliferation.

Data Tables

Q & A

Q. What are the key considerations for synthesizing (1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide with high stereochemical fidelity?

- Methodological Answer : The synthesis requires precise control over stereochemistry during hydroxyl protection and epoxidation. The tert-butyldimethylsilyl (TBDMS) groups are introduced via silylation to protect hydroxyls at positions 2 and 4, typically using TBDMS chloride in the presence of imidazole. The epoxidation step employs meta-chloroperbenzoic acid (mCPBA) in a non-polar solvent (e.g., dichloromethane) under low temperatures (−20°C to 0°C) to minimize racemization. Monitoring reaction progress via thin-layer chromatography (TLC) and validating stereochemistry with chiral HPLC or X-ray crystallography is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) to assign proton and carbon environments. For stereochemical confirmation, X-ray crystallography or NOESY experiments can resolve spatial arrangements. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in a desiccator to prevent moisture-induced desilylation or epoxide ring-opening. Periodic stability testing via HPLC is advised to detect degradation, particularly if used in long-term pharmacological studies .

Advanced Research Questions

Q. How can enantioselective synthesis of this epoxide be optimized to minimize diastereomeric byproducts?

- Methodological Answer : Employ Sharpless asymmetric epoxidation or Jacobsen-Katsuki conditions using chiral manganese-salen catalysts to enhance enantiomeric excess (ee). Computational modeling (DFT or molecular dynamics) can predict transition-state energetics and guide ligand design. Validate ee via polarimetry or chiral-phase GC/MS, with discrepancies resolved by repeating synthesis under varying catalyst loads or temperatures .

Q. What experimental strategies resolve contradictions in reported stereochemical outcomes for similar epoxidized cyclohexanes?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- X-ray crystallography for absolute configuration.

- Site-directed mutagenesis (if applicable to receptor-binding studies) to correlate stereochemistry with functional outcomes.

- Dynamic NMR to assess conformational flexibility influencing stereochemical assignments.

Discrepancies may arise from solvent polarity effects or kinetic vs. thermodynamic control during synthesis .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model epoxide ring-opening reactions under varying nucleophilic conditions (e.g., Grignard reagents or azide anions). Calculate activation energies and transition-state geometries with software like Gaussian or ORCA. Validate predictions experimentally via in situ IR spectroscopy to track reaction intermediates .

Q. What pharmacological assays are suitable for evaluating this compound’s interaction with metabotropic glutamate (mGlu) receptors?

- Methodological Answer : Conduct calcium flux assays in HEK293 cells expressing recombinant mGlu2/3 receptors to measure agonist/antagonist activity. For subtype selectivity, compare EC₅₀ values between mGlu2 and mGlu3 using cAMP inhibition assays. Cocrystallization with receptor amino-terminal domains (as in ) provides structural insights into binding interactions. Cross-validate with in vivo microdialysis in rodent models to assess central nervous system penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.